molecular formula C19H15F4N3OS B2607885 N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide CAS No. 303997-97-9

N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2607885
CAS No.: 303997-97-9
M. Wt: 409.4
InChI Key: FZVHRPLIWGEPSB-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide” is a pyrazole carboxamide derivative . Pyrazole carboxamides represent an important class of fungicides in agrochemicals . They are known to undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Synthesis Analysis

The synthesis of such compounds typically starts from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate . The solution is concentrated in vacuo, the pH is adjusted to 5 with hydrochloric acid, the reaction mixture is filtered, and the filtrate is washed with water .


Molecular Structure Analysis

The structures of these compounds are characterized by 1H NMR, 13C NMR, and HRMS . The molecular docking results indicated that these compounds exhibit high affinity with SDH protein by H-bond and π – π stacking interactions .


Chemical Reactions Analysis

These compounds undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by Fourier transform infrared spectroscopy, 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, and mass spectrography .

Scientific Research Applications

Biological Activity and Antiproliferative Properties

  • Anticancer Activity : A compound synthesized by condensation involving dimethylamine and a pyrazolo[1,5-a]pyrimidine derivative showed inhibition against certain cancer cell lines, highlighting its potential as an anticancer agent Ju Liu et al., 2016. Similarly, pyrazole-sulfonamide derivatives exhibited antiproliferative activities against HeLa and C6 cell lines, indicating selective effectiveness against rat brain tumor cells Samet Mert et al., 2014.

  • Cytotoxic Evaluation : Novel pyrazole-1-carboxamide analogues demonstrated significant cytotoxicity against breast cancer cell lines, suggesting their potential as anticancer drugs M. Ahsan et al., 2018.

Material Science Applications

  • Polyamide Synthesis : Research into fluorinated polyamides containing pyridine and sulfone moieties revealed materials with high thermal stability, low moisture absorption, and good mechanical properties, suitable for high-performance applications Xiao-Ling Liu et al., 2013.

Enzyme Inhibition Studies

  • Carbonic Anhydrase Inhibitors : Pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating significant inhibitory potency Samet Mert et al., 2015.

Chemical Synthesis and Functionalization

  • Synthetic Methodologies : Studies on the synthesis of 3-amino-4-fluoropyrazoles and pyrazoline derivatives have provided valuable insights into the functionalization and application potential of fluorinated compounds in medicinal chemistry Riccardo Surmont et al., 2011.

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3OS/c1-11-16(17(27)24-14-8-6-13(20)7-9-14)18(26(2)25-11)28-15-5-3-4-12(10-15)19(21,22)23/h3-10H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVHRPLIWGEPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)SC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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